Home > Products > Screening Compounds P12740 > 9-beta-D-Arabinosyladenine
9-beta-D-Arabinosyladenine -

9-beta-D-Arabinosyladenine

Catalog Number: EVT-7972301
CAS Number:
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

9-beta-D-Arabinosyladenine is classified as a purine nucleoside analog. It is derived from adenine, one of the fundamental building blocks of nucleic acids, and is characterized by the presence of an arabinofuranosyl sugar moiety. The compound can be synthesized from various sources, including natural products and through chemical synthesis methods involving purine bases and arabinofuranosyl derivatives .

Synthesis Analysis

The synthesis of 9-beta-D-Arabinosyladenine has been achieved through several methodologies. One notable approach involves the use of purine bases and 2,2'-anhydro-(1-beta-D-arabinofuranosylcytosine) as precursors. This method allows for the efficient construction of the arabinofuranosyl nucleoside framework .

Key parameters in the synthesis include:

  • Reagents: Purine bases and arabinofuranosyl derivatives.
  • Conditions: Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yields.
  • Purification: Post-synthesis purification typically involves chromatographic techniques to isolate the desired product from byproducts.
Molecular Structure Analysis

The molecular structure of 9-beta-D-Arabinosyladenine consists of an adenine base linked to a beta-D-arabinofuranosyl sugar. The structural formula can be represented as C10_{10}H13_{13}N5_5O4_4. Key features include:

  • Glycosidic Bond: The bond between the sugar and the nitrogenous base is crucial for its biological activity.
  • Configuration: The beta configuration at the anomeric carbon distinguishes it from other nucleosides.

Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

9-beta-D-Arabinosyladenine participates in various chemical reactions, primarily involving its interaction with DNA polymerases during DNA replication. Its mechanism of action includes:

  • Inhibition of DNA Synthesis: The compound acts as a non-competitive inhibitor of DNA polymerase, affecting nucleotide incorporation into nascent DNA strands.
  • Triphosphate Form: The triphosphate derivative, 9-beta-D-arabinofuranosyl adenine triphosphate, is particularly active in inhibiting DNA synthesis in cultured cells .
Mechanism of Action

The mechanism by which 9-beta-D-Arabinosyladenine exerts its effects involves:

  • Selective Inhibition: It selectively inhibits nuclear DNA synthesis without significantly affecting extrachromosomal DNA synthesis. This selectivity is critical for its potential therapeutic applications .
  • Intracellular Concentrations: Studies indicate that specific intracellular concentrations of its triphosphate form are required to achieve significant inhibition of DNA synthesis, with effective doses being markedly lower than those required for other nucleosides .
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-beta-D-Arabinosyladenine include:

  • Molecular Weight: Approximately 253.24 g/mol.
  • Solubility: Soluble in water, which facilitates its use in biological assays.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how the compound behaves in biological systems and its potential applications .

Applications

The primary scientific applications of 9-beta-D-Arabinosyladenine include:

  • Antiviral Research: Its ability to inhibit viral replication makes it a candidate for developing antiviral therapies.
  • Cancer Treatment: Due to its selective inhibition of DNA synthesis in rapidly dividing cells, it is being explored as a potential chemotherapeutic agent.
  • Biochemical Research: It serves as a valuable tool for studying DNA replication mechanisms and cellular responses to nucleoside analogs.
Mechanisms of Antiviral Activity

Inhibition of Viral DNA Polymerase Activity

9-β-D-arabinofuranosyladenine (ara-A, vidarabine) exerts its primary antiviral effect through targeted inhibition of viral DNA synthesis. Following cellular uptake, ara-A undergoes stepwise phosphorylation by host kinases to its active triphosphate form, ara-ATP. This metabolite competitively inhibits viral DNA polymerases with significantly greater affinity than host cellular DNA polymerases. Biochemical studies demonstrate that ara-ATP acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) binding at the polymerase active site, with a reported 10-30 fold selectivity for herpes simplex virus (HSV) DNA polymerase compared to mammalian polymerases [3] [8]. The incorporation efficiency of ara-ATP varies substantially among herpesviruses, correlating with observed differences in clinical efficacy. Quantitative enzymatic assays reveal that ara-ATP inhibits HSV-1 DNA polymerase with a Ki value approximately 15-fold lower than that observed for VZV polymerase, partially explaining the differential susceptibility patterns [3] [10].

Table 1: Ara-ATP Inhibition Parameters for Viral DNA Polymerases

VirusPolymerase Ki (μM)Relative Inhibition (vs. Mammalian Polymerase)
HSV-10.05 - 0.130-fold
VZV0.7 - 1.210-fold
EBV2.5 - 5.03-fold

Competitive Substrate Analogy in DNA Chain Termination

Beyond polymerase inhibition, ara-ATP functions as an obligate DNA chain terminator following its incorporation into nascent DNA strands. Structural analysis confirms that arabinosyladenine maintains the Watson-Crick hydrogen bonding pattern essential for base pairing with thymine residues in template DNA [8]. However, the arabinose sugar moiety lacks the 3'-hydroxyl group present in deoxyribose. When incorporated by viral DNA polymerase, ara-ATP forms a phosphodiester bond with the growing chain, but the absent 3'-OH prevents nucleophilic attack on the incoming nucleotide's α-phosphate. This terminates further elongation. Single-nucleotide incorporation assays demonstrate rapid incorporation of ara-ATP opposite template thymidine, followed by immediate chain termination in >95% of polymerization events [3] [6]. The termination efficiency is particularly pronounced in herpesviruses due to their high-processivity polymerases, which exhibit reduced proofreading capability for arabinosyl nucleotides compared to cellular replicative polymerases.

Role of Adenosine Deaminase in Metabolic Stability

A major limitation of ara-A's clinical utility stems from its rapid extracellular and intracellular deamination by adenosine deaminase (ADA), producing the markedly less active metabolite 9-β-D-arabinofuranosylhypoxanthine (ara-Hx). In vitro studies show plasma half-lives of ara-A as short as 30 minutes in the presence of physiological ADA concentrations [1] [6]. Crucially, ara-Hx exhibits less than 5% of the antiviral potency of ara-A against HSV-1 and possesses minimal inhibitory activity against VZV. ADA activity varies significantly between tissue types and host species, contributing to unpredictable pharmacokinetics. Structural analysis attributes ara-A's susceptibility to ADA to the stereochemical similarity of its arabinose sugar to the ribose moiety in adenosine, the enzyme's natural substrate [4]. Mammalian tissues universally express ADA, while certain herpesviruses encode their own deaminases, further accelerating ara-A inactivation within infected cells.

Synergistic Effects with Deaminase Inhibitors (e.g., Co-Vidarabine)

Co-administration with adenosine deaminase inhibitors (e.g., 2'-deoxycoformycin, pentostatin) significantly enhances ara-A's antiviral efficacy by blocking its metabolic inactivation. In vitro studies demonstrate synergy indices of 5-20 fold for combinations of ara-A with deaminase inhibitors against herpesviruses [1]. Specifically, co-incubation with 1 μM 2'-deoxycoformycin increases intracellular ara-ATP concentrations by 8-fold and extends its half-life from <1 hour to over 6 hours in infected cells. This metabolic stabilization translates into substantially improved viral suppression. Combinations of ara-A with the diaminopurine analog 2',3'-dideoxyriboside (ddDAPR), a potent ADA inhibitor, reduce the EC₅₀ of ara-A against vaccinia virus (VV) by several orders of magnitude—from 20 μg/ml to 1-10 μg/ml—when ddDAPR is used at concentrations (20 μg/ml) that alone exhibit no antiviral effect [1]. Similar synergistic effects are documented for 2',3'-didehydro-2',3'-dideoxyriboside (ddeDAPR) and 3'-azido-2',3'-dideoxyriboside (AzddDAPR). These findings underscore the critical importance of blocking deamination for maximizing ara-A's therapeutic potential.

Table 2: Synergistic Enhancement of Ara-A Antiviral Activity by Deaminase Inhibitors

Deaminase InhibitorConcentration (μg/ml)Fold Reduction in Ara-A EC₅₀ (vs. Ara-A alone)Target Viruses (Tested)
ddDAPR20>100-foldHSV-1, HSV-2, VV
ddeDAPR20>100-foldHSV-1, HSV-2, VV
AzddDAPR20>100-foldHSV-1, HSV-2, VV
2'-Deoxycoformycin1 (μM)8-10 foldHSV-1, VZV

Differential Activity Against Herpesviridae Subtypes (HSV-1, VZV, EBV)

Ara-A exhibits marked differences in antiviral potency across the Herpesviridae family, primarily dictated by variations in viral kinase expression, phosphorylation efficiency, and inherent polymerase susceptibility.

  • HSV-1 & HSV-2: Ara-A demonstrates high efficacy in vitro (EC₅₀: 2-10 μM), attributed to efficient initial phosphorylation by the viral thymidine kinase (TK). HSV TK phosphorylates ara-A to ara-AMP approximately 50 times more efficiently than host cellular kinases. Subsequent phosphorylation steps yield inhibitory ara-ATP concentrations in infected cells. Clinical efficacy is well-established for HSV encephalitis and mucocutaneous infections [6] [8].
  • Varicella-Zoster Virus (VZV): VZV susceptibility is moderate (EC₅₀: 10-25 μM). While VZV encodes its own TK, its substrate specificity differs slightly from HSV TK, leading to less efficient ara-A monophosphorylation (approximately 30% the rate of HSV-1). However, established clinical utility exists, particularly before the advent of more potent alternatives [7] [9].
  • Epstein-Barr Virus (EBV): Ara-A shows significantly lower activity against EBV in vitro (EC₅₀: 50-100 μM). EBV lacks a dedicated viral thymidine kinase; phosphorylation relies solely on host cellular kinases, resulting in inefficient conversion to ara-ATP. Furthermore, EBV DNA polymerase exhibits lower intrinsic sensitivity to ara-ATP inhibition compared to HSV polymerase [2] [7].
  • Cytomegalovirus (CMV) & HHV-6/7/8: These viruses generally exhibit poor susceptibility to ara-A. HHV-6 and HHV-7 lack specific viral kinases for activation, while CMV kinase (UL97) poorly phosphorylates ara-A. HHV-8 (KSHV) demonstrates variable but generally low sensitivity, likely due to host kinase-dependent phosphorylation and moderate polymerase sensitivity [2] [5].

Properties

Product Name

9-beta-D-Arabinosyladenine

IUPAC Name

(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)oxane-3,4,5-triol

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1

InChI Key

PIYAXTGSPRHBFB-UHTZMRCNSA-N

SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.